molecular formula C6H9N3O3 B13996729 6-amino-5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione CAS No. 89598-70-9

6-amino-5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione

Cat. No.: B13996729
CAS No.: 89598-70-9
M. Wt: 171.15 g/mol
InChI Key: ZPWARICKKAPAAA-UHFFFAOYSA-N
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Description

6-amino-5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and biology. Pyrimidine derivatives are integral components of nucleic acids and have been extensively studied for their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution reaction where a pyrimidine core is functionalized with amino and hydroxyethyl groups . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize automated reactors and continuous flow systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-amino-5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Scientific Research Applications

6-amino-5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a model compound for studying nucleic acid interactions.

    Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-amino-5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl group, in particular, enhances its solubility and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

89598-70-9

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

6-amino-5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H9N3O3/c7-4-3(1-2-10)5(11)9-6(12)8-4/h10H,1-2H2,(H4,7,8,9,11,12)

InChI Key

ZPWARICKKAPAAA-UHFFFAOYSA-N

Canonical SMILES

C(CO)C1=C(NC(=O)NC1=O)N

Origin of Product

United States

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